molecular formula C20H19BrN6O2 B295434 7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione

7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione

Cat. No.: B295434
M. Wt: 455.3 g/mol
InChI Key: VKXNTUJPHDQKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione is an oxopurine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of New Purine Ring Systems : A study by Hesek and Rybár (1994) explores the synthesis of new purine ring systems, which could be related to the structural framework of 7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione. This research provides insights into the chemical pathways and potential applications in developing novel compounds with similar structures (Hesek & Rybár, 1994).

Pharmacological Properties and Bioactivity

  • Cardiovascular Activity Study : A 2004 study by Chłoń-Rzepa et al. examines the cardiovascular activity of purine-2,6-dione derivatives, indicating potential therapeutic applications in cardiovascular diseases. While not directly about the specific compound, this research highlights the relevance of purine derivatives in medical research (Chłoń-Rzepa et al., 2004).

  • Antidepressant Properties : Khaliullin et al. (2018) investigated the antidepressant activity of a compound closely related to this compound, suggesting potential applications in mental health treatments (Khaliullin et al., 2018).

Molecular Interactions and Crystallography

  • Crystal Structure Analysis : Studies on the crystal structure of related purine compounds, as investigated by Karczmarzyk et al. (1995) and Chen et al. (2007), provide essential information on the molecular interactions and stability of such compounds. This knowledge is crucial for understanding the physical and chemical properties of this compound (Karczmarzyk et al., 1995), (Chen et al., 2007).

Potential Therapeutic Applications

  • Analgesic Activity : Research by Zygmunt et al. (2015) on the analgesic activity of purine derivatives opens up possibilities for pain management therapies using compounds similar to this compound (Zygmunt et al., 2015).

  • Anticancer Properties : A study by Sucharitha et al. (2021) on the anti-proliferative effects of purine derivatives against cancer cell lines suggests potential applications of related compounds in cancer treatment (Sucharitha et al., 2021).

  • Serotonin Receptor Activity : Chłoń-Rzepa et al. (2013) investigated the activity of purine derivatives on serotonin receptors, indicating the potential use of similar compounds in treating conditions related to serotonin dysregulation (Chłoń-Rzepa et al., 2013).

Properties

Molecular Formula

C20H19BrN6O2

Molecular Weight

455.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione

InChI

InChI=1S/C20H19BrN6O2/c1-25-17-16(18(28)26(2)20(25)29)27(12-13-5-3-7-15(21)9-13)19(24-17)23-11-14-6-4-8-22-10-14/h3-10H,11-12H2,1-2H3,(H,23,24)

InChI Key

VKXNTUJPHDQKGO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC4=CC(=CC=C4)Br

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC4=CC(=CC=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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